REACTION_SMILES
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[CH2:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][c:24]1[CH2:25][CH3:26])[CH3:27].[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[CH2:8][CH2:9][C:10]([OH:11])=[O:12])[cH:13][cH:14][c:15]1[CH2:16][CH3:17].[CH2:35]([c:36]1[cH:37][c:38]([CH2:39][CH2:40][CH2:41][C:42]([OH:43])=[O:44])[cH:45][cH:46][c:47]1[CH2:48][CH3:49])[CH3:50].[O:28]=[C:29]1[O:30][C:31](=[O:32])[CH2:33][CH2:34]1>>[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]2[c:13]([cH:14][c:15]1[CH2:16][CH3:17])[CH2:10][CH2:9][CH2:8][C:6]2=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccccc1CC
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Name
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CCc1ccc(C(=O)CCC(=O)O)cc1CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C(=O)CCC(=O)O)cc1CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(CCCC(=O)O)cc1CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)O1
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Name
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Type
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product
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Smiles
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CCc1cc2c(cc1CC)C(=O)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |